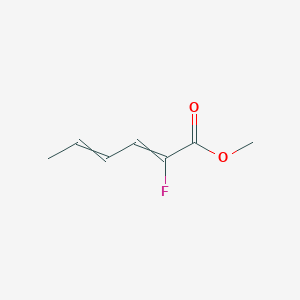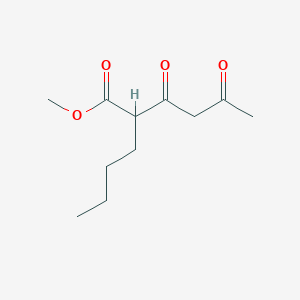![molecular formula C7H4N6O4S B14300915 3,5-Dinitro-2-[(1H-1,2,4-triazol-5-yl)sulfanyl]pyridine CAS No. 126209-05-0](/img/structure/B14300915.png)
3,5-Dinitro-2-[(1H-1,2,4-triazol-5-yl)sulfanyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dinitro-2-[(1H-1,2,4-triazol-5-yl)sulfanyl]pyridine is a complex organic compound that features a pyridine ring substituted with nitro groups at the 3 and 5 positions, and a 1H-1,2,4-triazol-5-ylsulfanyl group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nitration of 2-chloropyridine to form 3,5-dinitro-2-chloropyridine, which is then reacted with 1H-1,2,4-triazole-5-thiol under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is safe and cost-effective.
Chemical Reactions Analysis
Types of Reactions
3,5-Dinitro-2-[(1H-1,2,4-triazol-5-yl)sulfanyl]pyridine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The triazolylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Further nitrated or oxidized derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Dinitro-2-[(1H-1,2,4-triazol-5-yl)sulfanyl]pyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Potential use in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics
Mechanism of Action
The mechanism of action of 3,5-Dinitro-2-[(1H-1,2,4-triazol-5-yl)sulfanyl]pyridine is not fully understood. it is believed that the compound interacts with molecular targets through its nitro and triazolylsulfanyl groups. These interactions may involve binding to metal ions or forming hydrogen bonds with specific amino acid residues in proteins, thereby affecting the function of enzymes or other biological molecules .
Comparison with Similar Compounds
Similar Compounds
3,5-Dinitro-1H-1,2,4-triazole: Another compound with similar nitro and triazole groups, used in energetic materials.
3,5-Diamino-1,2,4-triazole: A related compound with amino groups instead of nitro groups, used in various chemical applications.
Uniqueness
3,5-Dinitro-2-[(1H-1,2,4-triazol-5-yl)sulfanyl]pyridine is unique due to the presence of both nitro and triazolylsulfanyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
126209-05-0 |
|---|---|
Molecular Formula |
C7H4N6O4S |
Molecular Weight |
268.21 g/mol |
IUPAC Name |
3,5-dinitro-2-(1H-1,2,4-triazol-5-ylsulfanyl)pyridine |
InChI |
InChI=1S/C7H4N6O4S/c14-12(15)4-1-5(13(16)17)6(8-2-4)18-7-9-3-10-11-7/h1-3H,(H,9,10,11) |
InChI Key |
ORVPVUJZDFUQFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])SC2=NC=NN2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


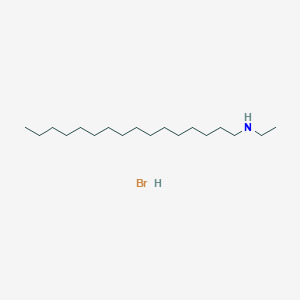
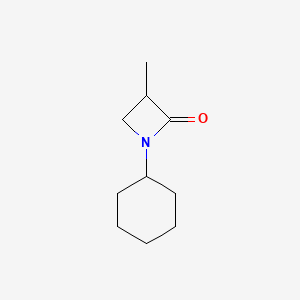
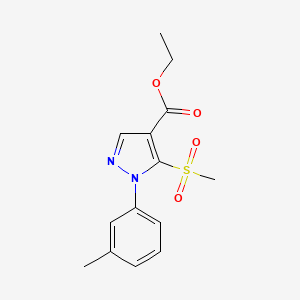
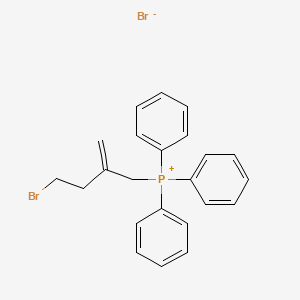

![N,N,N',N'-Tetrakis{[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl}urea](/img/structure/B14300863.png)
![Methyl 5-[2-(pent-4-EN-1-YL)-1,3-dithian-2-YL]pent-2-enoate](/img/structure/B14300871.png)
![4-[(Ethoxycarbonyl)sulfamoyl]benzene-1-diazonium](/img/structure/B14300876.png)
![2-[(Ethoxycarbonyl)amino]butyl acetate](/img/structure/B14300877.png)
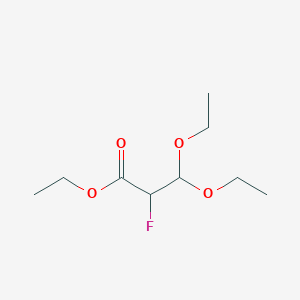
![7-Hydroxy-4-methyl-8-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2H-1-benzopyran-2-one](/img/structure/B14300883.png)
![Diethyl [2-(3-chlorophenyl)ethyl]propanedioate](/img/structure/B14300889.png)
